tert-Butyl (4-(bromomethyl)benzo[d]thiazol-2-yl)carbamate
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Overview
Description
tert-Butyl (4-(bromomethyl)benzo[d]thiazol-2-yl)carbamate is a chemical compound with the molecular formula C12H14BrN2O2S It is a derivative of benzo[d]thiazole and is characterized by the presence of a bromomethyl group and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-(bromomethyl)benzo[d]thiazol-2-yl)carbamate typically involves the bromination of a benzo[d]thiazole derivative followed by the introduction of a tert-butyl carbamate group. One common method involves the reaction of 4-(bromomethyl)benzo[d]thiazole with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The product is then purified using techniques such as recrystallization or chromatography to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-(bromomethyl)benzo[d]thiazol-2-yl)carbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield a corresponding amine derivative of the benzo[d]thiazole compound .
Scientific Research Applications
tert-Butyl (4-(bromomethyl)benzo[d]thiazol-2-yl)carbamate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of tert-Butyl (4-(bromomethyl)benzo[d]thiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes . The benzo[d]thiazole moiety may also interact with various receptors or proteins, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate: Similar in structure but with a thiazole ring instead of a benzo[d]thiazole ring.
tert-Butyl (4-bromobenzo[d]thiazol-2-yl)carbamate: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
Uniqueness
tert-Butyl (4-(bromomethyl)benzo[d]thiazol-2-yl)carbamate is unique due to the presence of both a bromomethyl group and a tert-butyl carbamate group, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications and applications in various fields of research .
Properties
IUPAC Name |
tert-butyl N-[4-(bromomethyl)-1,3-benzothiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2S/c1-13(2,3)18-12(17)16-11-15-10-8(7-14)5-4-6-9(10)19-11/h4-6H,7H2,1-3H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWKMKJPJFODHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(C=CC=C2S1)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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